Androgen Receptor Binding Affinity: DHTH Prodrug Has 100-Fold Lower Intrinsic AR Affinity Than Free DHT
Receptor binding studies using human androgen receptor demonstrate that the esterified DHTH molecule itself possesses negligible intrinsic androgenic activity. The affinity of intact dihydrotestosterone heptanoate for the human AR was measured to be 100 times less than the affinity of its active metabolite, unesterified DHT [1]. This finding confirms that DHTH is an inactive prodrug that must undergo ester hydrolysis to liberate DHT as the sole active principle. This is a critical specification for any experimental design requiring clean discrimination between carrier ester and active hormone, and it distinguishes DHTH from certain other androgen esters that may retain residual receptor activity prior to hydrolysis.
| Evidence Dimension | Relative androgen receptor binding affinity |
|---|---|
| Target Compound Data | DHT-hp (dihydrotestosterone heptanoate intact ester): AR affinity = K_i value 100× higher (weaker binding) than DHT |
| Comparator Or Baseline | DHT (unesterified 5α-dihydrotestosterone): AR affinity normalized to 1× reference |
| Quantified Difference | 100-fold lower affinity for DHT-hp versus DHT |
| Conditions | Human androgen receptor competitive binding assay; tissue source not specified in abstract (see full text for radioligand and cell system details) |
Why This Matters
This data definitively classifies DHTH as a pure prodrug, meaning researchers cannot assume that the intact ester contributes to AR-mediated pharmacology—a crucial specification when interpreting dose-response or receptor occupancy data.
- [1] Keenan BS, Eberle AJ, Sparrow JT, Greger NG, Panko WB. Dihydrotestosterone heptanoate: synthesis, pharmacokinetics, and effects on hypothalamic-pituitary-testicular function. J Clin Endocrinol Metab. 1987;64(3):557-562. doi:10.1210/jcem-64-3-557. PMID: 3546348. View Source
